Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate: is a heterocyclic compound that features a pyrazole ring substituted with amino, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to form 4-chloro-3-ethyl-1-methylpyrazole.
Final Step: The intermediate is then reacted with methyl formate in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid: Differing by the presence of an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 5-amino-4-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS Number: 1795275-19-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings concerning this compound.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C6H8ClN3O2 |
Molecular Weight | 175.57 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Flash Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) at sub-micromolar concentrations, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Research indicates that this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity, particularly against cervical cancer cells (HeLa) and liver cancer cells (HepG2), where it shows significant antiproliferative effects .
- Anti-inflammatory Effects : this compound has been identified as a potential inhibitor of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Studies suggest that it can inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, highlighting its anti-inflammatory potential .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated potent activity against MSSA and MRSA with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 mg/mL .
Study 2: Anticancer Activity
In another investigation, the compound was tested on HeLa and HepG2 cell lines. The results showed that it significantly reduced cell viability with IC50 values ranging from 0.08 to 12.07 mM, indicating strong anticancer properties while exhibiting low toxicity towards normal fibroblasts .
Study 3: Anti-inflammatory Mechanism
Research focusing on inflammatory pathways revealed that this compound inhibited the phosphorylation of HSP27 and reduced LPS-induced TNF-alpha release in vitro and in vivo, suggesting its potential utility in treating autoimmune diseases .
Properties
Molecular Formula |
C6H8ClN3O2 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
methyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8ClN3O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h8H2,1-2H3 |
InChI Key |
KBJVXCFZIBPQAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)Cl)N |
Origin of Product |
United States |
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